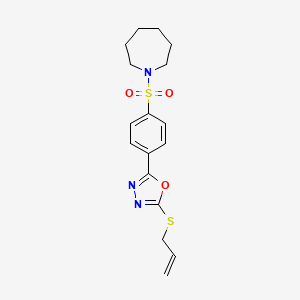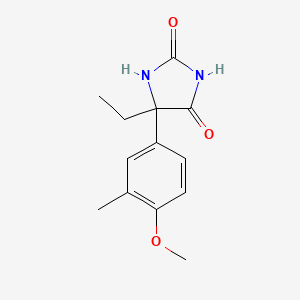
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a class of compounds known for their physiological activities and potential therapeutic applications. The structure of this compound suggests that it may have interesting chemical and biological properties, as indicated by the research on similar compounds .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives typically involves the formation of the imidazolidine ring and subsequent functionalization at various positions on the ring. For instance, a series of 5-(substituted quinolin-3-yl or 1-naphthyl)methylene)-3-substituted imidazolidin-2,4-diones were synthesized and characterized using NMR and elemental analyses . Similarly, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione was described as a simple two-step process . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives has been studied using various techniques. For example, the structure of a Z isomer of a related compound was determined using X-ray crystallography, revealing a planar molecule with specific bond lengths and angles . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives can undergo various chemical reactions, which are essential for their biological activity. The reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to yield novel spiro-linked compounds and the reaction of nitromethane with aryl isocyanates to form 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones are examples of the chemical versatility of these compounds. These reactions could be relevant for the modification and optimization of the compound's activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal structure analysis provides insights into the density and intermolecular interactions, which can affect these properties . Additionally, the synthesis methods can introduce different substituents that alter the compound's properties, as seen in the synthesis of various derivatives .
Scientific Research Applications
Structure-Activity Relationship Studies Research on compounds structurally related to 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione, such as thiazolidine-2,4-diones, has led to the development of potential ERK1/2 inhibitors. These studies focus on understanding how modifications in the molecular structure affect biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in human leukemia cells. This research opens pathways to developing new therapeutic agents targeting specific cellular processes (Li et al., 2009).
Synthesis and Derivative Development The synthesis of 5-Amino-3-methylimidazolidine-2,4-dione and its derivatives, aiming to analog the alkaloids Naamidine A and G, showcases the compound's potential as a precursor for synthesizing bioactive molecules. These efforts contribute to the field of medicinal chemistry by providing new scaffolds for drug development (Witchard & Watson, 2010).
Antitumor Activity Novel analogues of imidazolidine-2,4-dione have been designed, synthesized, and evaluated for their antitumor activity. This research demonstrates the compound's potential application in cancer therapy, with certain derivatives showing broad-spectrum cytotoxic potency against various cancer cell lines. Such studies are crucial for the discovery of new anticancer agents (El-Sayed et al., 2018).
DNA Binding Studies The DNA binding affinity of imidazolidine derivatives has been explored, revealing their potential as effective anticancer drugs. Understanding the interaction between these compounds and DNA is essential for designing drugs that can target genetic material in cancer cells, providing a basis for novel therapeutic strategies (Shah et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-4-13(11(16)14-12(17)15-13)9-5-6-10(18-3)8(2)7-9/h5-7H,4H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLBGUXDOASRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
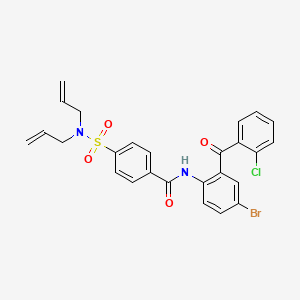
![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)
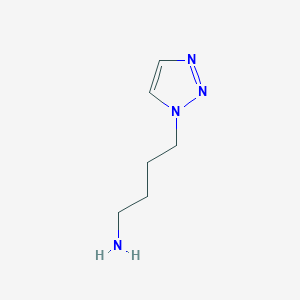
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)
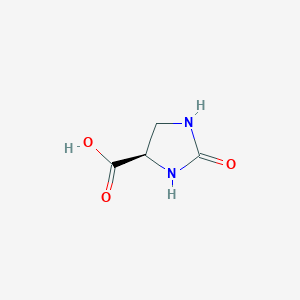
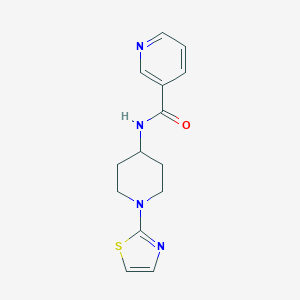
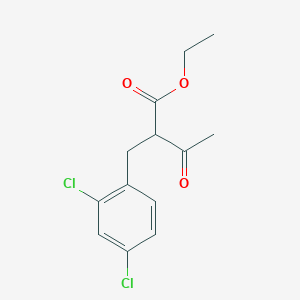
![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)
![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
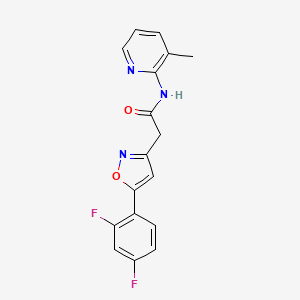
![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)
